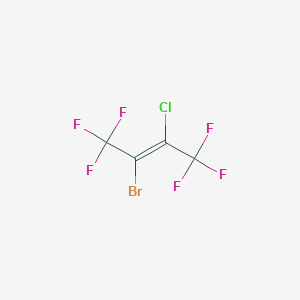

2-Bromo-3-chlorohexafluoro-2-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-chlorohexafluoro-2-butene is a halogenated organic compound with the molecular formula C4BrClF6 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chlorohexafluoro-2-butene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to hexafluorobutene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of bromine and chlorine to the desired positions on the butene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product. The scalability of the process is crucial for meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-chlorohexafluoro-2-butene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new compounds.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents, such as hydrogen halides or halogens, resulting in the formation of dihalogenated products.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used nucleophiles in substitution reactions.

Catalysts: Iron or aluminum chloride are often used as catalysts in halogenation reactions.

Solvents: Organic solvents, such as dichloromethane or chloroform, are typically used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions may yield hexafluorobutene derivatives with hydroxyl groups, while addition reactions with hydrogen halides may produce dihalogenated butenes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

2-Bromo-3-chlorohexafluoro-2-butene serves as a precursor in the synthesis of various fluorinated compounds. The halogenated structure allows for nucleophilic substitution reactions, which are essential in creating more complex molecules. For instance, it has been employed in the preparation of fluorohalocyclobutenes, where the halide ions can displace other halogens under specific conditions .

Polymerization Processes

The compound is also significant in polymer chemistry. It can be utilized to produce copolymers through radical polymerization techniques. For example, when reacted with other monomers, it can lead to the formation of materials with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms . The ability to copolymerize with other fluorinated or chlorinated compounds opens avenues for developing specialty polymers used in coatings, adhesives, and sealants.

Environmental Applications

Due to its fluorinated nature, this compound may find applications in environmental chemistry, particularly in the development of materials that can degrade or capture pollutants. Research into fluorinated compounds has shown that they can be effective in sorption processes for removing contaminants from water or air .

Case Studies

Case Study 1: Nucleophilic Displacement Reactions

In a study focused on nucleophilic displacement reactions involving this compound, researchers demonstrated its ability to react with various nucleophiles to form new products. The reaction conditions were optimized to maximize yield and selectivity towards desired products, showcasing its utility as a synthetic intermediate .

Case Study 2: Polymer Synthesis

Another investigation highlighted the polymerization of this compound with styrene derivatives. The resulting copolymers exhibited improved mechanical properties and thermal stability compared to their non-fluorinated counterparts. This study emphasized the importance of fluorinated monomers in enhancing material performance for industrial applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chlorohexafluoro-2-butene involves its interactions with molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with specific amino acid residues in proteins, leading to changes in protein function or activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3-chlorohexafluoro-2-butene can be compared with other halogenated butenes, such as:

2-Bromo-3-chloropentafluoro-2-butene: This compound has one less fluorine atom, which may affect its reactivity and chemical properties.

2-Bromo-3-chlorotetrafluoro-2-butene: With two fewer fluorine atoms, this compound may exhibit different physical and chemical characteristics.

2-Bromo-3-chlorotrifluoro-2-butene:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

2-Bromo-3-chlorohexafluoro-2-butene (CAS No. 122557-08-8) is a halogenated organic compound characterized by its unique molecular structure, which includes bromine, chlorine, and fluorine atoms attached to a butene backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Molecular Structure

- IUPAC Name : (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene

- Molecular Formula : C4BrClF6

- InChI Key : HQDIBYVKNAQTGX-OWOJBTEDSA-N

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 227.39 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with specific amino acid residues in proteins, potentially altering their function and activity. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds similar to this compound. For instance, fluoroaryl derivatives have shown significant inhibitory effects against bacterial strains like Staphylococcus aureus. The structure-activity relationship (SAR) indicates that the incorporation of halogen atoms enhances antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

In a comparative study of various fluoroaryl compounds:

- Compound MA-1156 exhibited a minimum inhibitory concentration (MIC) of 16 µM against S. aureus.

- Compound MA-1115 showed an MIC of 32 µM.

These findings suggest that halogenated compounds can effectively inhibit bacterial growth, potentially paving the way for new antimicrobial agents .

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions under controlled conditions. The compound serves as a valuable reagent in organic synthesis, particularly for the preparation of various fluorinated compounds. Its unique halogenation pattern makes it suitable for designing complex molecules with specific biological activities.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated butenes:

| Compound Name | Halogenation Pattern | Biological Activity |

|---|---|---|

| 2-Bromo-3-chloropentafluoro-2-butene | One less fluorine | Moderate |

| 2-Bromo-3-chlorotetrafluoro-2-butene | Two fewer fluorines | Lower activity |

| 2-Bromo-3-chlorotrifluoro-2-butene | Three fewer fluorines | Significantly lower |

This table highlights how variations in halogenation can influence the reactivity and biological properties of similar compounds.

Eigenschaften

IUPAC Name |

(E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrClF6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDIBYVKNAQTGX-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrClF6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.